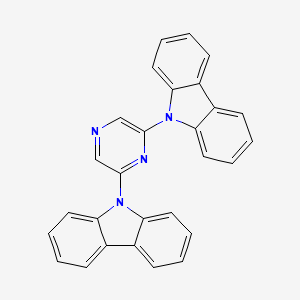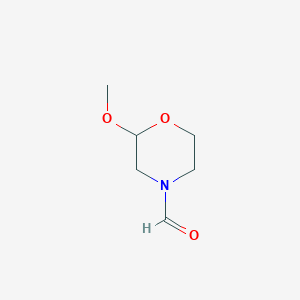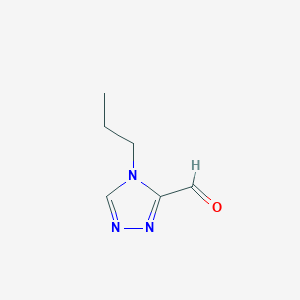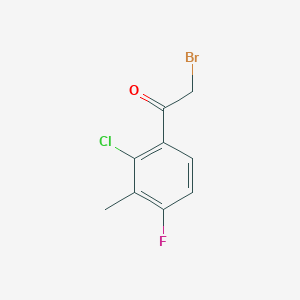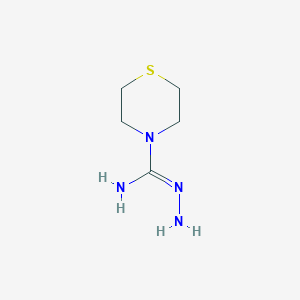
7-Iodo-2-oxo-2H-chromene-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-2-oxo-2H-chromene-3-carboxylicacid is a derivative of the chromene family, characterized by the presence of an iodine atom at the 7th position, a keto group at the 2nd position, and a carboxylic acid group at the 3rd position. Chromenes, also known as coumarins, are a class of organic compounds with significant biological and pharmacological activities. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid typically involves the iodination of 2-oxo-2H-chromene-3-carboxylic acid. One common method is the electrophilic substitution reaction where iodine is introduced into the chromene ring. This can be achieved by reacting 2-oxo-2H-chromene-3-carboxylic acid with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar iodination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group at the 2nd position can participate in redox reactions, potentially forming alcohols or other derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Substitution Products: Various substituted chromenes depending on the nucleophile used.
Oxidation Products: Hydroxy derivatives or further oxidized products.
Reduction Products: Alcohol derivatives.
Esterification Products: Esters of this compound.
Applications De Recherche Scientifique
7-Iodo-2-oxo-2H-chromene-3-carboxylicacid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The iodine atom and the keto group play crucial roles in its binding affinity and specificity towards molecular targets .
Comparaison Avec Des Composés Similaires
2-Oxo-2H-chromene-3-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a hydroxyl group instead of an iodine atom, altering its chemical reactivity and biological activity.
4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde: A derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness: The presence of the iodine atom at the 7th position in 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where iodine’s properties are advantageous .
Propriétés
Formule moléculaire |
C10H5IO4 |
|---|---|
Poids moléculaire |
316.05 g/mol |
Nom IUPAC |
7-iodo-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5IO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) |
Clé InChI |
LOUYQOFCBWIBKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)OC(=O)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)

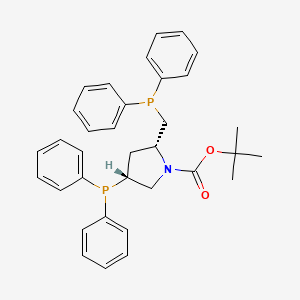
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
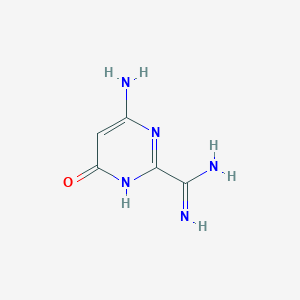
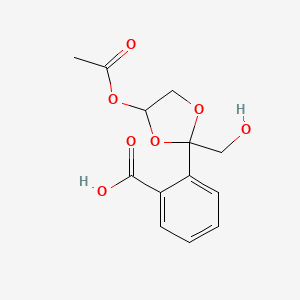
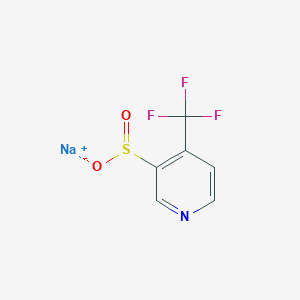
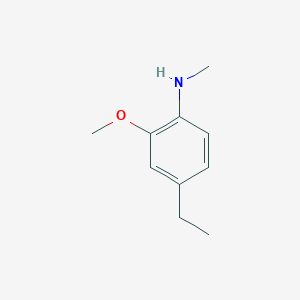
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)
